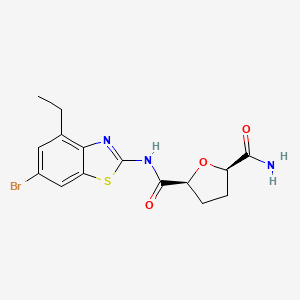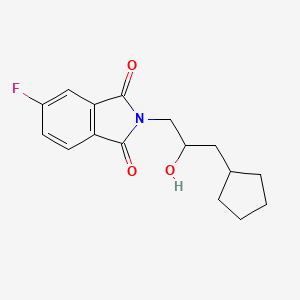![molecular formula C18H21N3O B7124032 2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile](/img/structure/B7124032.png)
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile is a complex organic compound featuring an indazole moiety. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrile group.
Major Products
Oxidation: Indazole oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indazole: A simpler compound with similar biological activities.
Indole: Another heterocyclic compound with a similar structure but different biological properties.
Benzimidazole: Shares structural similarities and exhibits diverse pharmacological activities.
Uniqueness
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
IUPAC Name |
2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,12-19)15-8-4-3-6-14(15)11-22-16-9-5-7-13-10-20-21-17(13)16/h3-4,6,8,10,16H,5,7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLZCYKNFILJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1COC2CCCC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,3aR,6aS)-3-methoxy-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7123953.png)
![2-(2-tert-butyltetrazol-5-yl)-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7123954.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B7123964.png)
![3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid](/img/structure/B7123972.png)
![4-chloro-N-[(5-ethoxypyridin-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7123975.png)

![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![N-[4-(4-cyanophenyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7123985.png)
![3-[5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-methylurea](/img/structure/B7123990.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![1-[4-(3-Fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7123994.png)
![N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7124002.png)
![3-[(4-Prop-2-enyloxane-4-carbonyl)amino]benzoic acid](/img/structure/B7124007.png)

